

Application Notes and Protocols for N-Nitrosomethylmethamphetamine-d5 Spiking in Sample Preparation

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Compound of Interest

Compound Name: *N*-Nitrosomethylmethamphetamine-d5

Cat. No.: B12392776

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This document provides detailed application notes and protocols for the utilization of **N-Nitrosomethylmethamphetamine-d5** (NDEA-d5) as an internal standard (IS) in the sample preparation and analysis of N-nitrosamine impurities in pharmaceutical products. The use of an isotopically labeled internal standard like NDEA-d5 is critical for accurate and precise quantification, as it compensates for variations during sample preparation and instrumental analysis.^{[1][2]}

Introduction to N-Nitrosamine Analysis and the Role of Internal Standards

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products has prompted stringent regulatory scrutiny.^[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug substances and products.^[1] Consequently, highly sensitive and selective analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are required for their detection and quantification at trace levels.^[1]

The accuracy of these methods relies heavily on the use of appropriate internal standards. Isotopically labeled compounds, such as NDEA-d5, are the gold standard for mass

spectrometry-based analysis as they exhibit similar chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[\[2\]](#) This allows for the correction of analyte loss during sample preparation and variations in instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-nitrosamines using methods incorporating isotopically labeled internal standards. While specific performance for NDEA-d5 may vary depending on the matrix and instrumentation, these tables provide representative values for method validation.

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
NDEA	Drug Substance	GC-MS/MS	0.001 ppm [3]	0.03 ppm [4]
NDEA	Drug Product	GC-MS/MS	0.002 ppm [3]	0.04 ppm [4]
NDEA	Antitussive Syrups	GC-MS	0.02 ng/mL [5]	-
NDEA	Water	LC-HRMS	0.4 - 12 ng/L [6]	-

Table 2: Recovery and Precision Data

Analyte	Matrix	Spiking Level	Recovery (%)	Relative Standard Deviation (RSD) (%)
NDEA	Metformin	0.005 ppm	Within acceptance criteria	< 15
NDEA	Sartans	LOQ Level	70 - 130[7]	< 25[7]
Nitrosamines	Antitussive Syrups	0.02 - 1.2 ng/mL	90 - 120[5]	-
Nitrosamines	Water	-	68 - 83[2]	-

Experimental Protocols

Below are detailed protocols for sample preparation of pharmaceutical samples for N-nitrosamine analysis using NDEA-d5 as an internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) for Solid Dosage Forms (e.g., Tablets)

This protocol is adapted from methods used for the analysis of nitrosamines in valsartan and metformin drug products.[3][8]

Materials:

- **N-Nitrosomethylamine-d5** (NDEA-d5) internal standard stock solution
- Methylene chloride (DCM), LC/MS grade
- Methanol, LC/MS grade
- Water, LC/MS grade
- 15 mL glass centrifuge tubes

- Vortex mixer
- Centrifuge
- 0.22 μm or 0.45 μm syringe filters (e.g., PVDF or Nylon)[3][9]
- HPLC vials

Procedure:

- Sample Weighing: Accurately weigh a portion of finely crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) (e.g., 100 mg of metformin or one quartered tablet[3][10]) into a 15 mL glass centrifuge tube.
- Internal Standard Spiking: Add a precise volume of the NDEA-d5 internal standard stock solution to the tube. The final concentration of the internal standard should be appropriate for the analytical method's sensitivity.
- Solvent Addition: Add the extraction solvent. A common choice is methanol or a mixture of methanol and water. For example, add 4.0 mL of methanol for a 400 mg drug substance sample.[9]
- Extraction:
 - Vortex the sample for at least 1 minute to ensure the tablet is dispersed.[3][11]
 - For enhanced extraction, use a mechanical wrist-action shaker for approximately 40 minutes.[9]
- Liquid-Liquid Extraction (if applicable): For certain matrices, a subsequent liquid-liquid extraction with an immiscible organic solvent is performed. For instance, add 2.0 mL of dichloromethane (DCM) and shake vigorously for at least 5 minutes.[8]
- Centrifugation: Centrifuge the sample at approximately 4000-4500 rpm for 10-15 minutes to separate the solid excipients from the liquid extract.[9][12]
- Filtration: Carefully transfer the supernatant (or the lower organic layer if using DCM[8]) to a syringe fitted with a 0.22 μm or 0.45 μm filter.

- Sample Collection: Filter the extract into an HPLC vial. Discard the first few drops of the filtrate to avoid contamination.[9][12] The sample is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a valuable technique for cleaning up complex sample matrices and concentrating the analytes of interest.[5][13] This protocol is a general guideline and the specific SPE cartridge and solvents should be optimized for the drug product matrix. Strong cation-exchange cartridges have been shown to be effective for nitrosamine analysis in antitussive syrups.[5]

Materials:

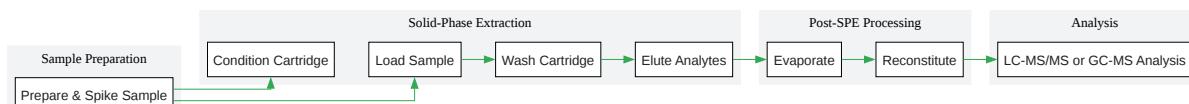
- **N-Nitrosomethylethylamine-d5** (NDEA-d5) internal standard stock solution
- SPE cartridges (e.g., Strong Cation-Exchange)[5]
- Methanol, LC/MS grade
- Water, LC/MS grade
- Formic acid
- Ammonium hydroxide
- SPE vacuum manifold

Procedure:

- Sample Preparation and Spiking: Prepare the sample as described in the LLE protocol (steps 1-4).
- SPE Cartridge Conditioning:
 - Wash the SPE cartridge with one cartridge volume of methanol.
 - Equilibrate the cartridge with one cartridge volume of water.

- Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. The wash solvents will depend on the properties of the API and excipients. A typical wash might involve a weak organic solvent or an aqueous solution at a specific pH.
- Elution: Elute the nitrosamines (including NDEA-d5) from the cartridge using an appropriate solvent. For cation-exchange cartridges, an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) is often used.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.

Visualizations



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